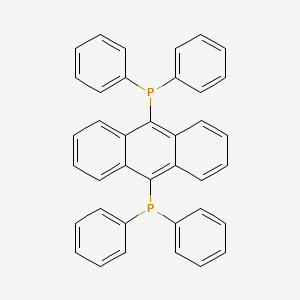

9,10-Bis(diphenylphosphino)anthracene

Description

9,10-Bis(diphenylphosphino)anthracene (referred to as PAnthP) is a bidentate phosphine ligand with two diphenylphosphino groups symmetrically substituted at the 9,10-positions of the anthracene backbone. Its synthesis typically involves halogen-phosphine exchange reactions, as shown in Schemes 25–27 of the provided evidence, where bromoanthracene derivatives react with diphenylphosphine precursors . Key properties include:

- Low solubility in common organic solvents, though oxidation to oxo-, thio-, or seleno-derivatives (e.g., compounds 80–82) significantly enhances solubility .

- Coordination versatility, forming complexes with transition metals (Ag, Pt, Ru, Ir) for applications in catalysis, photoresponsive materials, and luminescent systems .

Properties

Molecular Formula |

C38H28P2 |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

(10-diphenylphosphanylanthracen-9-yl)-diphenylphosphane |

InChI |

InChI=1S/C38H28P2/c1-5-17-29(18-6-1)39(30-19-7-2-8-20-30)37-33-25-13-15-27-35(33)38(36-28-16-14-26-34(36)37)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |

InChI Key |

ZOIWQBKOGUVOPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)P(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(diphenylphosphino)anthracene typically involves the reaction of 9,10-dibromoanthracene with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(diphenylphosphino)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 9,10-bis(diphenylphosphoryl)anthracene.

Substitution: The diphenylphosphino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out under mild conditions to prevent over-oxidation.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions. The conditions vary depending on the desired product.

Major Products:

Scientific Research Applications

Photophysical Applications

Organic Light Emitting Diodes (OLEDs)

9,10-Bis(diphenylphosphino)anthracene has been explored for its potential use in OLEDs due to its favorable photophysical properties. The compound exhibits strong fluorescence and can be utilized as a blue emitter in OLED devices. Studies indicate that substituents on the anthracene core can significantly affect the fluorescence quantum yield and absorption characteristics, which are critical for optimizing OLED performance .

Triplet–Triplet Annihilation Upconversion (TTA-UC)

The compound has been utilized as an annihilator in TTA-UC systems. In these systems, this compound demonstrated efficient upconversion quantum yields when paired with suitable sensitizers like platinum octaethylporphyrin. This application is particularly promising for enhancing light harvesting in solar energy applications .

Coordination Chemistry

Ligand for Transition Metals

As a bidentate ligand, this compound forms stable complexes with various transition metals. Its dual phosphorus donor sites allow for the formation of robust metal-ligand interactions, which are beneficial in catalysis and material science. The ligand's ability to stabilize different oxidation states of metal centers makes it a valuable component in catalytic cycles .

Catalytic Applications

Palladium-Catalyzed Reactions

The compound has been employed in palladium-catalyzed cross-coupling reactions, demonstrating high efficiency and selectivity. For instance, it has been used effectively in the Hirao reaction, showcasing its ability to facilitate the formation of carbon-phosphorus bonds while retaining stereochemistry . This property is crucial for synthesizing complex organic molecules where precise control over stereochemistry is required.

Electrochemical Properties

Research indicates that this compound exhibits interesting electrochemical behavior, making it suitable for applications in organic photovoltaics and sensors. Its redox properties can be tuned through substitution on the anthracene framework, allowing for tailored electronic characteristics that enhance device performance .

Case Studies

Mechanism of Action

The mechanism of action of 9,10-Bis(diphenylphosphino)anthracene involves its ability to coordinate with metal ions through the phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile ligand in coordination chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphinoanthracene Derivatives

9,10-Bis(diphospheno)anthracenes

- Synthesis: Stabilized by bulky Tbt/Bbt groups, these derivatives feature P=P units directly bonded to anthracene. Prepared via condensation of dichlorophosphinoanthracene with TbtPH₂/BbtPH₂ .

- Properties: Exhibit electronic communication between anthracene and P=P moieties (UV-vis maxima: 380–427 nm) . Weak fluorescence in solution (monodiphosphene) vs. non-emissive bis(diphosphene) derivatives . Applications: Redox-active materials and models for studying π-conjugation effects.

Tris-phosphinoanthracenes

Diarylanthracene Derivatives

9,10-Bis(4-methoxyphenyl)anthracene

9,10-Bis(4-formylphenyl)anthracene

Phenylethynyl and Metal-Coordinated Derivatives

9,10-Bis(phenylethynyl)anthracene

- Role : A high-efficiency fluorescer in chemiluminescent compositions for emergency lighting, leveraging extended π-conjugation .

Metal Complexes

- Silver Complexes : Dinuclear Ag(I) complexes with PAnthP exhibit solid-state fluorescence (λem = 535.5 nm) but lose emissive properties upon derivatization .

- Platinum Complexes : Cycloplatination of PAnthP yields regioselective complexes for catalytic studies, though oxidation of uncoordinated P atoms can occur .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.